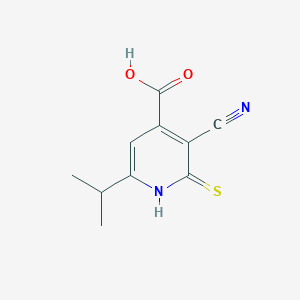

3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid

Description

BenchChem offers high-quality 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyano-6-propan-2-yl-2-sulfanylidene-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-5(2)8-3-6(10(13)14)7(4-11)9(15)12-8/h3,5H,1-2H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYFKGZXZLDWJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=S)N1)C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301149575 | |

| Record name | 3-Cyano-1,2-dihydro-6-(1-methylethyl)-2-thioxo-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301149575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885523-98-8 | |

| Record name | 3-Cyano-1,2-dihydro-6-(1-methylethyl)-2-thioxo-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885523-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyano-1,2-dihydro-6-(1-methylethyl)-2-thioxo-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301149575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid in various organic solvents. This document is intended for researchers, scientists, and drug development professionals who are engaged in the characterization and formulation of this and structurally related compounds. Recognizing the current scarcity of public-domain data on this specific molecule, this guide emphasizes the foundational principles of solubility, outlines a robust experimental methodology for its determination, and offers expert insights into solvent selection based on the compound's structural attributes. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for advancing pharmaceutical research and development.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a promising chemical entity from the laboratory to a viable therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's bioavailability and, consequently, its efficacy.[1] For a compound like 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid, a substituted isonicotinic acid derivative, a thorough understanding of its solubility profile in a range of organic solvents is a non-negotiable prerequisite for successful formulation development, toxicological studies, and ultimately, clinical application.

This guide will delve into the theoretical and practical aspects of determining the solubility of this specific heterocyclic compound. We will explore the molecular characteristics that govern its solubility and present a detailed, field-proven protocol for accurate and reproducible solubility assessment.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" serves as a fundamental guidepost in this context.[2][3] Let us dissect the structure of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid to anticipate its solubility characteristics.

-

Isonicotinic Acid Backbone: The pyridine ring with a carboxylic acid at the 4-position forms the core of the molecule. Isonicotinic acid itself is an amphoteric compound, soluble in both acidic and basic aqueous solutions, and also exhibits solubility in hot water and ethanol, while being sparingly soluble in cold water and ether.[4]

-

Functional Group Contributions:

-

Carboxylic Acid (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor, contributing to solubility in polar protic solvents.

-

Mercapto Group (-SH): The thiol group is also polar and can participate in hydrogen bonding, albeit to a lesser extent than a hydroxyl group. It can also form coordination complexes with metals.[5]

-

Cyano Group (-CN): The nitrile group is strongly polar and a good hydrogen bond acceptor, which can enhance solubility in polar solvents.

-

Isopropyl Group (-CH(CH₃)₂): This alkyl group is nonpolar and will contribute to the lipophilicity of the molecule, potentially increasing its solubility in nonpolar organic solvents.

-

Based on this structural analysis, 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid is expected to be a moderately polar compound with the potential for solubility in a range of polar organic solvents. The presence of both hydrogen bond donors and acceptors, alongside a nonpolar alkyl group, suggests a nuanced solubility profile that warrants empirical determination.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is influenced by the interplay of enthalpy (ΔH) and entropy (ΔS) changes, as described by the equation:

ΔG = ΔH - TΔS

The process can be conceptually broken down into three steps:

-

Solute-solute interactions: Energy is required to overcome the forces holding the solute molecules together in the crystal lattice.

-

Solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

-

Solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy of solution (ΔH_sol) is the sum of the energy changes in these three steps. A successful dissolution process generally involves strong solute-solvent interactions that compensate for the energy required to break the solute-solute and solvent-solvent interactions.[6]

Experimental Determination of Thermodynamic Solubility: The Gold Standard Shake-Flask Method

While high-throughput kinetic assays are useful for initial screening, the determination of thermodynamic solubility provides the true equilibrium value, which is essential for formulation and development decisions.[7][8] The shake-flask method remains the "gold standard" for this purpose.[9]

Principle

An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period until equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the dissolved compound in the supernatant is then determined analytically.

Detailed Protocol

Materials:

-

3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid (solid)

-

Selected organic solvents (e.g., ethanol, methanol, isopropanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF))

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, pre-tested for low binding)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

-

Analytical balance

Procedure:

-

Preparation:

-

Accurately weigh an excess amount of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid into a series of vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a precise volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is crucial to establish that equilibrium has been achieved, which can be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) and observing no significant change in concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the bulk of the solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.[10]

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining microscopic particles. It is advisable to discard the first few drops of the filtrate to minimize any potential adsorption to the filter membrane.[7]

-

Dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid.[10]

-

A standard calibration curve should be prepared using known concentrations of the compound to ensure accurate quantification.

-

-

Solid Phase Analysis:

-

After the experiment, the remaining solid should be recovered and analyzed (e.g., by XRPD, DSC, or FTIR) to confirm that no phase transformation (e.g., to a different polymorph or a solvate) has occurred during the experiment.[7]

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination.

Solvent Selection and Expected Solubility Trends

The choice of organic solvents for solubility testing should be guided by their polarity, hydrogen bonding capabilities, and their relevance to potential applications (e.g., formulation, synthesis).

| Solvent | Class | Polarity (Dielectric Constant) | Hydrogen Bonding | Expected Solubility Rationale |

| Methanol | Polar Protic | 32.7 | Donor & Acceptor | High solubility expected due to strong hydrogen bonding with the carboxylic acid, mercapto, and cyano groups. |

| Ethanol | Polar Protic | 24.5 | Donor & Acceptor | Good solubility anticipated, similar to methanol, but potentially slightly lower due to its reduced polarity. |

| Isopropanol | Polar Protic | 19.9 | Donor & Acceptor | Moderate solubility expected, likely lower than methanol and ethanol due to increased nonpolar character. |

| Acetone | Polar Aprotic | 20.7 | Acceptor | Moderate to good solubility is likely, as acetone can accept hydrogen bonds from the carboxylic acid and mercapto groups. |

| Acetonitrile | Polar Aprotic | 37.5 | Acceptor | Moderate solubility is expected; despite its high polarity, it is a weaker hydrogen bond acceptor than acetone. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Acceptor | Very high solubility is anticipated. DMSO is a strong hydrogen bond acceptor and can effectively solvate a wide range of compounds.[11] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Acceptor | High solubility is expected, similar to DMSO, due to its strong hydrogen bond accepting capability. |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Acceptor | Moderate to low solubility is predicted. While it can accept hydrogen bonds, its overall polarity is lower. |

| Toluene | Nonpolar | 2.4 | None | Poor solubility is expected due to the significant polarity mismatch with the solute. |

| Hexane | Nonpolar | 1.9 | None | Very poor to negligible solubility is expected. |

Data Interpretation and Reporting

Solubility data should be reported in standard units, such as mg/mL or mol/L, along with the temperature at which the measurement was conducted. It is also crucial to report the solid form of the compound used in the study (e.g., crystalline form I, amorphous). Any observations, such as color changes or the formation of solvates, should be documented.

Conclusion

Determining the solubility of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid in organic solvents is a foundational step in its development as a potential therapeutic agent. While theoretical predictions based on its structure provide valuable guidance, empirical determination using a robust and validated method like the shake-flask protocol is indispensable. The data generated from such studies will be instrumental in guiding formulation strategies, enabling toxicological assessments, and ultimately, unlocking the full therapeutic potential of this compound.

References

- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. (n.d.).

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Wikipedia. (n.d.). Isonicotinamide.

- ResearchGate. (n.d.). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents | Request PDF.

- PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents.

- ChemicalBook. (n.d.). Isonicotinic acid | 55-22-1.

- BYJU'S. (n.d.). Factors Affecting Solubility.

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- Ataman Kimya. (n.d.). MERCAPTOPROPIONIC ACID.

- 3-MERCAPTOPROPIONIC ACID |. (n.d.).

Sources

- 1. rheolution.com [rheolution.com]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Isonicotinic acid | 55-22-1 [chemicalbook.com]

- 5. atamankimya.com [atamankimya.com]

- 6. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. raytor.com [raytor.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. researchgate.net [researchgate.net]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. Isonicotinamide - Wikipedia [en.wikipedia.org]

Strategic Synthesis of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic Acid: An Advanced Technical Guide

Executive Summary

This technical guide outlines the optimized synthetic pathway for 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid (CAS 885523-98-8).[1] A critical scaffold in the development of bioactive heterocyclic compounds, this molecule combines a pyridine core with sterically demanding isopropyl substitution and versatile mercapto-cyano functionalities.[1]

The protocol detailed herein utilizes a convergent Claisen-Cyclization strategy , selected for its scalability, regioselectivity, and use of commercially accessible precursors. Unlike one-pot multicomponent reactions that often suffer from byproduct formation, this stepwise approach allows for the isolation and purification of the critical diketo-ester intermediate, ensuring high fidelity in the final cyclization event.[1]

Retrosynthetic Analysis & Strategy

The synthesis is deconstructed into two primary phases: the construction of the 1,3,4-tricarbonyl skeleton and the subsequent heteroannulation.

Mechanistic Logic[1][2]

-

Disconnection of the Pyridine Core: The N1-C2 and C3-C4 bonds are the strategic disconnection points.[1] This reveals two synthons: a 1,3-dinucleophile (Cyanothioacetamide) and a 1,3-dielectrophile (Ethyl 5-methyl-2,4-dioxohexanoate).[1]

-

Regiocontrol: The isopropyl group directs the initial condensation. The steric bulk of the isopropyl group at the C6 position (in the final ring) originates from the ketone precursor, while the C4-carboxyl functionality is derived from the oxalate moiety.[1]

Caption: Retrosynthetic breakdown revealing the convergent assembly of the pyridine core from oxalate and ketone precursors.

Detailed Experimental Protocols

Phase 1: Synthesis of Ethyl 5-methyl-2,4-dioxohexanoate

This step involves a Claisen condensation between diethyl oxalate and 3-methyl-2-butanone.[1] The control of temperature is critical to prevent self-condensation of the ketone.[1]

Reagents:

-

3-Methyl-2-butanone (1.0 eq)[1]

-

Sodium ethoxide (1.3 eq) [Freshly prepared from Na metal and absolute EtOH][1]

-

Solvent: Anhydrous Ethanol / Diethyl Ether[1]

Protocol:

-

Alkoxide Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve sodium metal (1.3 eq) in anhydrous ethanol under nitrogen flow. Once dissolved, cool the solution to 0°C.

-

Condensation: Add diethyl oxalate (1.2 eq) dropwise to the stirred ethoxide solution. Maintain temperature at 0-5°C.

-

Ketone Addition: Add 3-methyl-2-butanone (1.0 eq) dropwise over 30 minutes. The solution will turn yellow/orange, indicating enolate formation.

-

Maturation: Allow the mixture to warm to room temperature and stir for 4 hours. A precipitate (the sodium salt of the diketo ester) may form.[1]

-

Workup:

-

Quench the reaction with ice-cold 1M HCl until pH ~2.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).[1]

-

Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

-

Purification: The crude oil is sufficiently pure for the next step. For analytical standards, purify via vacuum distillation (bp ~105°C at 15 mmHg).[1]

Phase 2: Cyclization to Ethyl 3-cyano-6-isopropyl-2-mercaptoisonicotinate

The reaction of the 1,3-dielectrophile with cyanothioacetamide builds the pyridine ring.[1]

Reagents:

-

Ethyl 5-methyl-2,4-dioxohexanoate (1.0 eq) [From Phase 1][1]

-

2-Cyanothioacetamide (1.0 eq)[1]

-

Base Catalyst: Piperidine or Morpholine (0.1 eq)[1]

Protocol:

-

Dissolution: Dissolve the diketo ester (1.0 eq) and 2-cyanothioacetamide (1.0 eq) in absolute ethanol (10 mL/g of substrate).

-

Catalysis: Add piperidine (0.1 eq) dropwise.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes).[1] The product often precipitates as a yellow/orange solid during the reaction.

-

Isolation: Cool the mixture to 0°C. Filter the precipitate.

-

Washing: Wash the filter cake with cold ethanol followed by diethyl ether to remove unreacted starting materials and the catalyst.

-

Yield: Typical yields range from 65–80%.[1]

Phase 3: Hydrolysis to 3-Cyano-6-isopropyl-2-mercaptoisonicotinic Acid

The final step converts the ethyl ester to the free carboxylic acid.[1]

Reagents:

-

Ethyl 3-cyano-6-isopropyl-2-mercaptoisonicotinate[1]

-

Potassium Hydroxide (KOH) (2.5 eq, 10% aqueous solution)[1]

Protocol:

-

Saponification: Suspend the ester in 10% aqueous KOH. Heat to 60°C for 2 hours. The solid will dissolve as the potassium salt forms.

-

Acidification: Cool the solution to 0°C in an ice bath.

-

Precipitation: Slowly acidify with concentrated HCl to pH 1–2. The target acid will precipitate as a yellow solid.

-

Purification: Filter the solid and recrystallize from Ethanol/Water (1:1) or Glacial Acetic Acid.[1]

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

Process Optimization & Troubleshooting (Expert Insights)

| Variable | Observation | Optimization Strategy |

| Solvent Moisture | Reduced yield in Phase 1 due to ester hydrolysis.[1] | Use strictly anhydrous ethanol and store diethyl oxalate over molecular sieves.[1] |

| Regioselectivity | Formation of wrong isomer in Phase 2. | The steric bulk of the isopropyl group naturally favors the desired 6-isopropyl isomer.[1] Ensure the diketo ester is fully formed before adding cyanothioacetamide.[1] |

| Tautomerism | Product appears as "Thione" in NMR.[1] | The compound exists in equilibrium between 2-mercapto (thiol) and 2-thioxo (thione) forms.[1] In polar solvents (DMSO-d6), the thione form (NH signal) is often dominant.[1] This is normal. |

| Purification | Sticky solid in Phase 3.[1] | If the acid precipitates as a gum, triturate with acetonitrile or sonicate in cold water before filtration. |

Characterization Data Profile

Expected Analytical Signatures:

-

Physical State: Yellow crystalline solid.[1]

-

Melting Point: >200°C (decomposition).[1]

-

IR Spectroscopy (KBr):

-

¹H NMR (400 MHz, DMSO-d₆):

-

Mass Spectrometry (ESI-): m/z [M-H]⁻ calc. for C₁₀H₉N₂O₂S: 221.04.[1]

Pathway Visualization

The following diagram illustrates the complete reaction flow, highlighting the critical intermediates and reagents.

Caption: Step-wise reaction scheme from commercial precursors to the final carboxylic acid derivative.

References

-

Claisen Condensation of Oxalates

-

General Pyridine Synthesis (Guareschi-Thorpe Analogues)

-

Synthesis of 2-Mercaptoisonicotinic Acid Derivatives

-

Hydrolysis Protocols for Pyridine Esters

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. mdpi.com [mdpi.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. 64195-85-3 | Ethyl 5-methyl-2,4-dioxohexanoate | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 5. Ethyl 2,4-dioxo-5-methylhexanoate, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid Safety Data Sheet (SDS)

Safety Data Sheet (SDS) & Application Monograph

Executive Summary & Identification

Compound Name: 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid CAS Registry Number: 885523-98-8 Synonyms: 3-Cyano-1,2-dihydro-6-(1-methylethyl)-2-thioxo-4-pyridinecarboxylic acid; 2-Mercapto-6-isopropyl-3-cyanopyridine-4-carboxylic acid. Role in R&D: This compound serves as a critical heterocyclic scaffold in the synthesis of bioactive molecules, particularly kinase inhibitors and agrochemicals. Its multifunctionality (nitrile, thiol/thione, carboxylic acid) allows for diverse downstream modifications, including S-alkylation and decarboxylative coupling.

Hazard Identification & Risk Assessment

GHS Classification (Derived from SAR Analysis): Based on the structural pharmacophore (cyano-thio-pyridine carboxylic acid), this compound acts as a potent irritant and potential sensitizer.

| Hazard Class | Category | Hazard Statement Code | Description |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1] |

| Serious Eye Damage | 1 | H318 | Causes serious eye damage. |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation. |

| Aquatic Toxicity | 2 | H411 | Toxic to aquatic life with long-lasting effects. |

Signal Word: DANGER

Precautionary Statements (Selected):

-

P261: Avoid breathing dust/fume.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1]

-

P310: Immediately call a POISON CENTER or doctor/physician.

Physicochemical Profile

Data synthesized from structural analogues (e.g., 2-mercaptonicotinic acid).

| Property | Value / Description | Note |

| Appearance | Yellow to Orange Crystalline Solid | Characteristic of thio-pyridine derivatives. |

| Molecular Formula | C₁₀H₁₀N₂O₂S | |

| Molecular Weight | 222.26 g/mol | |

| Melting Point | > 210°C (Decomposes) | High lattice energy due to H-bonding (COOH/Thione). |

| Solubility (Water) | Low / Sparingly Soluble | Acidic pH decreases solubility. |

| Solubility (Organic) | DMSO, DMF, MeOH (Moderate) | Soluble in basic aqueous solutions (forming salts). |

| pKa (Estimated) | ~3.5 (COOH), ~9.0 (SH/NH) | Dual ionization potential. |

| Tautomerism | Thiol (-SH) ⇌ Thione (=S) | Exists predominantly as the thione in solid state. |

Safe Handling & Storage Protocol

The reactivity of the thiol group makes this compound susceptible to oxidative dimerization (disulfide formation). Strict anaerobic handling is not required for the solid, but recommended for solution-phase storage.

Workflow: Safe Handling Logic

The following diagram outlines the decision logic for handling this compound to prevent exposure and degradation.

Caption: Operational logic for handling 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid to minimize oxidative degradation and exposure risks.

Storage Requirements:

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under inert gas (Argon/Nitrogen) if the container is opened.

-

Container: Amber glass vials (protect from light) with Teflon-lined caps.

-

Incompatibilities: Strong oxidizing agents (peroxides, permanganates), strong bases (generates exotherms), and electrophiles (alkyl halides).

Emergency Response Architecture

This protocol is designed to be self-validating: every step confirms the safety of the next.

Eye Contact (Critical Risk - H318):

-

Immediate Action: Flush with tepid water for 15 minutes minimum .

-

Validation: Ensure eyelids are held open. Do not use neutralizing agents.

-

Escalation: Transport to an ophthalmologist immediately.

Spill Management:

-

Containment: Do not dry sweep (dust hazard). Dampen with inert oil or cover with wet paper towels if small.

-

Neutralization: Treat spill area with dilute bleach (10%) to oxidize residual thiols (eliminates odor and toxicity), then wash with soap and water.

-

Disposal: Collect in a dedicated "Sulfur-Contaminated" waste stream.

Technical Context: Synthesis & Reactivity

Understanding the synthesis helps predict impurities and reactivity.

Synthetic Pathway: The compound is typically synthesized via the Guareschi-Thorpe Condensation or a variation involving cyanothioacetamide.

Caption: One-pot cyclocondensation pathway yielding the pyridine scaffold. Note the requirement for acidification to isolate the free acid.

Key Reactivity Points for Researchers:

-

S-Alkylation: The thiol group is the most nucleophilic site. Treatment with alkyl halides in the presence of a mild base (K₂CO₃) yields S-alkylated products (thioethers).

-

Decarboxylation: Heating above 200°C or in high-boiling solvents (e.g., diphenyl ether) may induce decarboxylation at the C4 position.

-

Nitrile Hydrolysis: Strong acid hydrolysis can convert the C3-cyano group to an amide or carboxylic acid, altering the scaffold significantly.

References

-

PubChem. Compound Summary: 2-Mercaptonicotinic acid (Analogue). National Library of Medicine. Available at: [Link]

-

Organic Syntheses. Synthesis of Pyridine Derivatives via Cyanothioacetamide. Org.[3][4][5] Synth. Coll. Vol. various. (General methodology reference).

-

European Chemicals Agency (ECHA). C&L Inventory: Pyridine-2-thiol derivatives. (Hazard Classification Guidance). Available at: [Link]

Sources

pKa values and acidity of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid

An In-Depth Technical Guide to the Acidity and pKa Values of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and ultimately, its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the acidity of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this document synthesizes foundational principles of physical organic chemistry with established experimental and computational methodologies to provide a robust framework for its characterization. We will dissect the influence of each substituent on the molecule's ionizable centers, provide detailed protocols for empirical pKa determination, and outline a computational approach for theoretical pKa prediction.

Introduction: The Significance of pKa in Drug Development

3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid is a heterocyclic compound with multiple functional groups that can participate in acid-base equilibria. The overall charge of the molecule, which is dictated by the pH of its environment and its intrinsic pKa values, will govern its behavior in biological systems. For instance, the ability of a drug candidate to cross cellular membranes is often dependent on it being in a neutral, lipophilic state, while aqueous solubility for formulation is typically enhanced when the molecule is in a charged, ionized form.[1] Therefore, a thorough understanding and precise determination of the pKa values of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid are indispensable for its development as a potential therapeutic agent.

Structural Analysis and Predicted Acidity

The structure of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid presents three potentially ionizable centers: the carboxylic acid proton (-COOH), the thiol proton (-SH), and the pyridine ring nitrogen.

-

Carboxylic Acid (pKa₁): The carboxylic acid group is the most acidic proton. The pKa of the parent isonicotinic acid is approximately 4.9. However, the acidity of this group will be significantly modulated by the other substituents. The electron-withdrawing cyano group at the 3-position is expected to substantially increase the acidity (lower the pKa) of the carboxylic acid through a strong inductive effect.[2][3][4][5] Conversely, the electron-donating isopropyl group at the 6-position will have a slight acid-weakening effect. The 2-mercapto group can exhibit both electron-donating (via resonance) and weakly electron-withdrawing (via induction) effects. The net effect of these substituents will likely result in a pKa for the carboxylic acid that is lower than that of isonicotinic acid itself.

-

Thiol (pKa₂): Thiols are generally less acidic than carboxylic acids, with the pKa of simple alkyl thiols being around 10-11. Aromatic thiols, like thiophenol, are more acidic (pKa ~6.6) due to resonance stabilization of the thiolate anion.[6] For 2-mercaptonicotinic acid, the thiol exists in tautomeric equilibrium with the thione form. The acidity of the N-H proton in the thione tautomer of a related compound, 2-mercaptonicotinic acid, has a reported pKa of 1.87, while the thiol pKa is expected to be higher.[7] The presence of the electron-withdrawing cyano group on the ring is expected to increase the acidity of the thiol group in 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid.

-

Pyridine Nitrogen (pKa₃): The pyridine nitrogen is a basic center and will be protonated at low pH. The pKa of the pyridinium ion is 5.25.[8] The presence of electron-withdrawing groups on the pyridine ring generally decreases the basicity of the nitrogen (lowers the pKa of the conjugate acid). Both the cyano and carboxylic acid groups are strongly electron-withdrawing, which will significantly lower the pKa of the pyridinium ion in 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid compared to pyridine.

Table 1: Estimated pKa Values for 3-Cyano-6-isopropyl-2-mercaptoisonicotinic Acid

| Ionizable Group | General pKa Range | Expected Shift due to Substituents | Estimated pKa |

| Carboxylic Acid | 4-5 | Lowered by -CN, slightly raised by -iPr | 2.5 - 3.5 |

| Thiol/Thione | 6-10 (thiol), 1-2 (thione N-H) | Lowered by -CN | 5.5 - 7.0 (thiol) or <2 (thione N-H) |

| Pyridinium Ion | ~5.2 | Lowered by -CN and -COOH | 1.0 - 2.0 |

Experimental Determination of pKa Values

To obtain accurate pKa values, experimental determination is essential. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable methods.

Potentiometric Titration

This method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa values are determined from the inflection points of the resulting titration curve.

Protocol:

-

Sample Preparation: Prepare a solution of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid of known concentration (e.g., 0.01 M) in a suitable solvent system, such as a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The equivalence points are identified as the points of steepest slope on the titration curve, which can be more accurately determined from the first or second derivative of the curve.

Diagram 1: Workflow for Potentiometric pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is applicable if the compound has a chromophore whose absorbance spectrum changes upon ionization.

Protocol:

-

Buffer Preparation: Prepare a series of buffers with a range of known pH values that bracket the expected pKa values.

-

Sample Preparation: Prepare a stock solution of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid. Add a small, constant volume of the stock solution to each buffer solution to create a series of samples with the same total concentration but different pH.

-

Spectral Measurement: Measure the UV-Vis absorbance spectrum for each sample.

-

Data Analysis: Identify a wavelength where the absorbance difference between the protonated and deprotonated species is maximal. Plot the absorbance at this wavelength versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

Computational pKa Prediction

In silico methods can provide valuable estimates of pKa values, especially for novel compounds or when experimental determination is not feasible. Quantum mechanical (QM) methods are among the more accurate approaches.[9][10][11]

Workflow:

-

Structure Preparation: Build the 3D structures of the protonated and deprotonated forms of each ionizable group of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid.

-

Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for all species in both the gas phase and in a simulated aqueous environment (using a continuum solvation model like PCM or SMD) with a suitable level of theory (e.g., B3LYP/6-31G*).

-

Gibbs Free Energy Calculation: Calculate the Gibbs free energy (G) for each species.

-

pKa Calculation: The pKa is calculated using the following thermodynamic cycle:

pKa = (G(deprotonated) + G(H⁺) - G(protonated)) / (2.303 * RT)

where G(H⁺) is the Gibbs free energy of the proton in the aqueous phase, which is a well-established value.

Diagram 2: Workflow for Computational pKa Prediction

Caption: General workflow for QM-based pKa prediction.

Ionization Profile and Pharmaceutical Implications

The pKa values determine the ionization state of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid at a given pH. This relationship is crucial for understanding its behavior in different physiological environments.

Diagram 3: Predominant Species of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic Acid at Different pH Ranges

Caption: Expected ionization states as a function of pH.

-

At low pH (e.g., stomach, pH 1-2): The molecule is expected to be fully protonated and exist as a cation. This form would likely have high aqueous solubility but low membrane permeability.

-

At physiological pH (~7.4): Depending on the precise pKa values, the molecule could exist as a mixture of neutral (zwitterionic) and anionic species. This pH range is critical for drug absorption and distribution.

-

In the intestine (pH 6-8): The carboxylic acid will be deprotonated, and the thiol group may be partially deprotonated, leading to an overall anionic charge, which could impact absorption.

Conclusion

While no direct experimental data for the pKa values of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid are currently available in the public domain, a robust scientific framework allows for a detailed prediction of its acid-base properties. The presence of strong electron-withdrawing groups suggests that it will be a significantly more acidic molecule than its parent isonicotinic acid. This guide provides the theoretical foundation and practical, step-by-step methodologies for researchers to accurately determine these critical parameters. The experimental and computational workflows outlined herein are essential for advancing the understanding of this compound and enabling its potential development as a therapeutic agent.

References

-

Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. | Request PDF - ResearchGate. Available at: [Link][9]

-

Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. Available at: [Link][10]

-

6-Mercaptonicotinic acid | C6H5NO2S | CID 819384 - PubChem. Available at: [Link]

-

Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis | Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link][11]

-

Predicting the pKa of Small Molecules - Matthias Rupp. Available at: [Link][1]

-

Extending pKa prediction accuracy: high-throughput pKa measurements to understand pKa modulation of new chemical series - PubMed. Available at: [Link]

-

2-Mercaptonicotinic acid - ChemBK. Available at: [Link]

-

Isonicotinic acid - Wikipedia. Available at: [Link]

-

Substituent Effects on Acidity - Organic Chemistry | OpenStax. Available at: [Link][2]

-

Substituent effects on acidic strength (video) - Khan Academy. Available at: [Link][3]

-

2-Mercaptonicotinic Acid | C6H5NO2S | CID 673681 - PubChem. Available at: [Link]

-

Substituent Effects on Acidity - Chemistry LibreTexts. Available at: [Link][4]

-

Substituent Effects on Acidity - Chemistry LibreTexts. Available at: [Link][5]

-

Biosynthesis of nicotinic acid from 3-cyanopyridine by a newly isolated Fusarium proliferatum ZJB-09150 | Request PDF - ResearchGate. Available at: [Link]

-

Method for producing 3-mercaptopropionic acid, and methods using same for producing carboxylic acid ester compound having mercapto group and thiourethane-based optical material | TREA. Available at: [Link]

-

Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC. Available at: [Link]

-

Synthesis method of 6-methyl nicotine - Eureka | Patsnap. Available at: [Link]

-

pKa values. Available at: [Link]

-

3-cyano-2-mercapto-6-methyl-isonicotinic acid ethyl ester - PubChemLite. Available at: [Link]

-

pKa Values for Organic and Inorganic Bronsted Acids at 25o Ca - Cengage. Available at: [Link][6]

-

pKa Data Compiled by R. Williams - Organic Chemistry Data. Available at: [Link]

-

Table of Acids with Ka and pKa Values* CLAS. Available at: [Link][8]

- The preparation method of 3-mercaptopropionic acid - Google Patents.

Sources

- 1. mrupp.info [mrupp.info]

- 2. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 3. Khan Academy [khanacademy.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pKa Values for Organic and Inorganic Bronsted Acids at 25o Ca [cxp.cengage.com]

- 7. 2-Mercaptonicotinic acid(38521-46-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. library.gwu.edu [library.gwu.edu]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. pubs.acs.org [pubs.acs.org]

Unveiling the Therapeutic Potential of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic Acid: A Roadmap for Preclinical Investigation

An In-Depth Technical Guide

Abstract

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Pyridine-based heterocyclic compounds, particularly derivatives of isonicotinic acid, have historically yielded a rich harvest of drugs with diverse clinical applications.[1][2] This technical guide focuses on a novel, yet uncharacterized molecule: 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid . While direct biological data for this specific compound is not yet available in peer-reviewed literature, its unique structural amalgamation of a cyano group, a lipophilic isopropyl moiety, and a reactive mercapto group on the proven isonicotinic acid scaffold suggests a high probability of significant biological activity.

This document serves as a strategic roadmap for researchers, scientists, and drug development professionals. It moves beyond a simple literature review by establishing a scientifically-grounded framework for investigation. We will dissect the molecule's constituent parts to infer a spectrum of potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Critically, this guide provides detailed, field-proven experimental protocols to systematically test these hypotheses, offering a direct path from theoretical potential to empirical validation. Our approach is grounded in the principle that a molecule's structure dictates its function, allowing us to chart a course for the discovery of what may be a potent new therapeutic candidate.

Introduction: Rationale for Investigation

The isonicotinic acid core is a privileged scaffold in drug discovery, forming the backbone of essential medicines like the anti-tuberculosis drug isoniazid.[2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities.[4][5][6][7] The specific substitutions on the pyridine ring of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid provide compelling reasons for its investigation:

-

The 2-Mercapto Group: The presence of a thiol (-SH) group introduces a highly reactive nucleophilic center. This moiety is known to coordinate with metal ions, which is a key feature of many enzyme active sites.[8] It can also participate in disulfide bond formation and other covalent interactions, suggesting potential as an enzyme inhibitor. Organotin compounds incorporating 2-mercaptonicotinic acid have demonstrated significant in vitro cytotoxicity.

-

The 3-Cyano Group: Cyanopyridine derivatives are a well-documented class of bioactive compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and enzyme inhibitory effects.[9][10] The cyano group is a strong electron-withdrawing group that can modulate the electronic properties of the pyridine ring and participate in hydrogen bonding, influencing receptor-ligand interactions.

-

The 6-Isopropyl Group: This lipophilic alkyl group can enhance the molecule's ability to cross cell membranes, potentially increasing its bioavailability and intracellular concentration. Lipophilicity is a critical factor in the antimicrobial activity of many isonicotinic acid hydrazide derivatives.[5]

The convergence of these three functional groups on a single isonicotinic acid framework presents a unique chemical entity with a high probability for multifaceted biological activities. This guide outlines the logical first steps in characterizing its therapeutic potential.

Caption: Rationale for investigating the target molecule based on its structural components.

Physicochemical Properties and Synthesis Outline

A preliminary assessment of the molecule's properties is crucial for planning experimental work.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C10H10N2O2S | Provides exact mass for analytical chemistry. |

| Molecular Weight | 222.26 g/mol | Relevant for solution preparation. |

| XLogP3 | ~2.5 | Suggests moderate lipophilicity and potential for good membrane permeability. |

| Hydrogen Bond Donors | 2 | The carboxylic acid and mercapto groups can donate hydrogen bonds. |

| Hydrogen Bond Acceptors | 4 | The two nitrogen atoms and two oxygen atoms can accept hydrogen bonds. |

Proposed Synthesis Route: A plausible synthesis can be envisioned starting from a substituted pyridine. A common method for introducing a 2-mercapto group is via the reaction of a 2-chloro-substituted pyridine with a sulfur source like thiourea.[11][12] The synthesis would likely involve a multi-step process to build the substituted pyridine ring followed by the introduction of the mercapto group.

Inferred Biological Activities and Proposed Experimental Validation

Based on the extensive literature on related compounds, we can prioritize several areas for biological screening. For each potential activity, a robust, standardized, and self-validating experimental protocol is provided.

Potential Antimicrobial Activity

Rationale: Isonicotinic acid derivatives are renowned for their antimicrobial properties, particularly against Mycobacterium tuberculosis, but also against a range of Gram-positive and Gram-negative bacteria and fungi.[5][13][14] The cyano group has also been incorporated into various antimicrobial agents.[9]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of the compound that visibly inhibits microbial growth.

-

Preparation of Stock Solution: Dissolve 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

-

Microplate Preparation: Dispense 100 µL of appropriate sterile broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) into all wells of a 96-well microtiter plate.

-

Serial Dilution: Add 100 µL of the compound stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This creates a concentration gradient.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi) should be run in parallel as a reference standard.

-

Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it so that each well receives a final concentration of approximately 5 x 10^5 CFU/mL (for bacteria).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Result Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be confirmed by adding a viability indicator like resazurin.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Potential Anticancer / Cytotoxic Activity

Rationale: Numerous isonicotinic acid hydrazone derivatives have displayed potent cytotoxic activity against various human cancer cell lines.[3][7][15] Furthermore, cyanopyridine derivatives are highlighted as promising candidates for anticancer drug development, potentially acting as kinase inhibitors or cytotoxic agents.[9]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Culture: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 2: Representative Cancer Cell Line Panel for Initial Screening

| Cell Line | Cancer Type | Rationale |

|---|---|---|

| MCF-7 | Breast (ER+) | Common model for hormone-responsive breast cancer. |

| MDA-MB-231 | Breast (Triple-Negative) | Represents a more aggressive and difficult-to-treat breast cancer subtype. |

| A549 | Lung | Standard model for non-small cell lung cancer. |

| HepG2 | Liver | Well-characterized hepatoma cell line for evaluating liver cancer cytotoxicity. |

| HCT116 | Colorectal | A common model for colon cancer research.[15] |

Potential Anti-inflammatory Activity

Rationale: Derivatives of isonicotinic acid have been shown to possess significant anti-inflammatory activity, in some cases superior to standard drugs like naproxen.[6] One potential mechanism is the inhibition of enzymes like cyclooxygenase-2 (COX-2).[6]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in immune cells stimulated with an inflammatory agent.

-

Cell Culture: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere.

-

Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours before inducing inflammation.

-

Inflammatory Stimulation: Add lipopolysaccharide (LPS) (final concentration 1 µg/mL) to all wells except the negative control to induce an inflammatory response and NO production.

-

Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.

-

Nitrite Measurement (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes in the dark.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

-

A pink/magenta color will develop in the presence of nitrite (a stable breakdown product of NO).

-

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-only treated cells. A parallel MTT assay should be run to ensure that the observed NO reduction is not due to cytotoxicity.[16]

Caption: Workflow for the anti-inflammatory nitric oxide (NO) inhibition assay.

Conclusion and Future Directions

3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid stands as a promising, albeit unexplored, chemical entity. Its design, which marries the proven isonicotinic acid scaffold with three functionally significant substituents, provides a strong, rational basis for expecting a diverse profile of biological activities. The true therapeutic potential of this molecule can only be unlocked through systematic, empirical investigation.

This guide provides the foundational framework for this endeavor. The detailed protocols for antimicrobial, anticancer, and anti-inflammatory screening represent the critical first steps in characterizing the molecule's bioactivity. Positive results from these initial screens would warrant progression to more complex studies, including:

-

Mechanism of Action (MoA) studies: To determine the specific cellular targets and pathways affected by the compound.

-

Structure-Activity Relationship (SAR) studies: To synthesize and test analogues of the lead compound to optimize potency and reduce toxicity.

-

In vivo efficacy studies: To evaluate the compound's performance in animal models of disease.

By following the proposed roadmap, the scientific community can efficiently and effectively evaluate the potential of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid, potentially adding a new and potent weapon to the therapeutic arsenal.

References

-

Boltz, D. A., Aldridge, J. R., Webster, R. G., & Govorkova, E. A. (2018). Antiviral effect of a derivative of isonicotinic acid enisamium iodide (FAV00A) against influenza virus. Acta Virologica, 62(2), 191–195. [Link]

-

Judge, V., Narasimhan, B., Ahuja, M., Sriram, D., & Yogeeswari, P. (2011). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Letters in Drug Design & Discovery, 8(9), 792-810. [Link]

-

Ibrahim, M. A., & El-Zaher, M. A. (2013). synthesis, characterization and antimicrobial activities of isonicotinic acid hydrazide and its metal complexes. International Journal of Scientific & Engineering Research, 4(7), 2038-2045. [Link]

-

Narasimhan, B., Judge, V., Narang, R., & Ahuja, M. (2013). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Medicinal Chemistry Research, 22(2), 899-910. [Link]

-

Pacakova, L., Stariat, J., Klimesova, V., & Kaustova, J. (2018). New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. Chemical Biology & Drug Design, 91(4), 895-906. [Link]

-

Narasimhan, B., Sharma, D., & Kumar, P. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(8), 1633-1650. [Link]

-

da Silva, A. C., et al. (2015). Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. Anticancer Research, 35(4), 2047-2052. [Link]

-

Khan, I., et al. (2020). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 25(15), 3377. [Link]

-

Narasimhan, B., Judge, V., Narang, R., & Ahuja, M. (2012). Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies of N2-acyl Isonicotinic Acid Hydrazide Derivatives. Medicinal Chemistry Research, 22. [Link]

-

El-Sayed, W. M., et al. (2023). Numerous Heterocyclic Compounds with an Isonicotinic Moiety have Been Studied for Their Synthesis, Antibacterial, Anticancer, Docking Simulation, and DFT Characteristics. Polycyclic Aromatic Compounds. [Link]

-

Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

-

Markova, N., et al. (2019). Cancer cell growth inhibition by aroylhydrazone derivatives. Journal of the Serbian Chemical Society, 84(10), 1085-1096. [Link]

-

Judge, V., et al. (2011). Synthesis, antimycobacterial, antiviral, antimicrobial activities, and QSAR studies of isonicotinic acid-1-(substituted phenyl)-ethylidene/cycloheptylidene hydrazides. Medicinal Chemistry Research, 21, 2051-2066. [Link]

-

Semantic Scholar. (n.d.). Synthesis, Characterization and Anticancer Activity of Isonicotinylhydrazide Metal Complexes. [Link]

-

Kumar, H. S. N., et al. (2015). Synthesis and evaluation of isonicotinoyl hydrazone derivatives as antimycobacterial and anticancer agents. Medicinal Chemistry Research, 24, 3481-3490. [Link]

-

Petzer, J. P., & Petzer, A. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters. [Link]

-

ResearchGate. (n.d.). Antibacterial Activities of Isonicotinic acid derivatives. [Link]

-

Sriram, D., Yogeeswari, P., & Madhu, K. (2005). Synthesis and in vitro antitubercular activity of some 1-[(4-sub)phenyl]-3-(4-{1-[(pyridine-4-carbonyl)hydrazono]ethyl}phenyl)thiourea. Bioorganic & Medicinal Chemistry Letters, 15(20), 4502-4505. [Link]

-

ResearchGate. (n.d.). Representations of the molecular structures of the mercaptonicotinate ligands. [Link]

-

PureSynth. (n.d.). 2-Mercaptonicotinic Acid. [Link]

-

ResearchGate. (2021). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. [Link]

-

Wang, Y., et al. (2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie, 356(7), e2300067. [Link]

-

ResearchGate. (2012). Biosynthesis of nicotinic acid from 3-cyanopyridine by a newly isolated Fusarium proliferatum ZJB-09150. [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15632. [Link]

-

Kim, J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936. [Link]

-

Al-Omair, M. A., et al. (2020). Synthesis of New Cyanopyridine Scaffolds and their Biological Activities. Medicinal Chemistry, 17(7), 786-798. [Link]

-

Khan, A., et al. (2022). Biological activities of meroterpenoids isolated from different sources. Frontiers in Pharmacology, 13, 983995. [Link]

-

MDPI. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. [Link]

-

MDPI. (2024). Evaluation of the Biological Properties and Antibacterial Activities of the Natural Food Supplement “Epavin” for Liver Detoxification and Protection. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral effect of a derivative of isonicotinic acid enisamium iodide (FAV00A) against influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of New Cyanopyridine Scaffolds and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Mercaptonicotinic acid | 38521-46-9 [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. benthamdirect.com [benthamdirect.com]

- 14. (PDF) SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES OF ISONICOTINIC ACID HYDRAZIDE AND ITS METAL COMPLEXES [academia.edu]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Advanced Application Note: Synthesis of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic Acid

Executive Summary

This application note details a robust, three-stage protocol for the synthesis of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid . This scaffold is a critical intermediate in the development of bioactive heterocyclic compounds, particularly serving as a precursor for thienopyridine-based kinase inhibitors and antimicrobial agents.

The method selected utilizes a Claisen condensation followed by a Knoevenagel-type cyclization , ensuring precise regiochemical control over the C4-carboxylate and C6-isopropyl substituents. Unlike one-pot multicomponent reactions which often yield inseparable regioisomers, this stepwise approach guarantees high isomeric purity.

Key Chemical Features[1][2][3][4][5][6][7][8][9][10][11]

-

Target: 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid

-

Core Structure: Pyridine-4-carboxylic acid

-

Critical Functionality: C3-Nitrile (versatile electrophile), C2-Thiol (nucleophilic handle), C6-Isopropyl (lipophilic pocket binder).

Retrosynthetic Analysis & Reaction Logic

To achieve the specific substitution pattern (COOH at C4, Isopropyl at C6), we disconnect the pyridine ring into a 1,3-dinucleophile (Cyanothioacetamide) and a 1,3-dielectrophile (Ethyl isobutyrylpyruvate).

-

Precursor A (Dielectrophile): Ethyl isobutyrylpyruvate. Synthesized via Claisen condensation of 3-methyl-2-butanone and diethyl oxalate. The oxalate moiety provides the C4-carboxylate.

-

Precursor B (Dinucleophile): Cyanothioacetamide. Provides the N1-C2-C3 fragment, installing the thiol and nitrile groups.

Reaction Scheme Visualization

Caption: Stepwise synthetic pathway ensuring regioselective installation of the C4-carboxylate and C6-isopropyl groups.

Safety & Hazard Assessment

-

Cyanothioacetamide: Toxic if swallowed or in contact with skin. Liberates toxic fumes (CN⁻, SOx) upon decomposition. Work in a well-ventilated fume hood.

-

Diethyl Oxalate: Corrosive and toxic. Hydrolyzes to oxalic acid (nephrotoxic).

-

Sodium Ethoxide: Moisture sensitive, corrosive, and flammable solid.

-

Thiols/Mercaptans: Strong odor; potential sensitizers. Use bleach (sodium hypochlorite) to quench glassware and waste.

Detailed Experimental Protocol

Stage 1: Synthesis of Ethyl Isobutyrylpyruvate

Objective: Create the 1,3-dielectrophile backbone.

Materials:

-

3-Methyl-2-butanone (Isopropyl methyl ketone): 100 mmol (8.6 g)

-

Diethyl oxalate: 100 mmol (14.6 g)

-

Sodium ethoxide: 100 mmol (6.8 g)

-

Ethanol (anhydrous): 100 mL

-

Diethyl ether: 200 mL

-

H₂SO₄ (10%): 100 mL

Procedure:

-

Preparation: In a dry 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and dropping funnel, suspend Sodium ethoxide (6.8 g) in anhydrous Ethanol (50 mL). Cool to 0°C in an ice bath.

-

Addition: Mix 3-Methyl-2-butanone (8.6 g) and Diethyl oxalate (14.6 g). Add this mixture dropwise to the cold ethoxide solution over 30 minutes. The solution will turn yellow/orange.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4 hours. A precipitate (sodium enolate salt) may form.

-

Workup: Pour the reaction mixture into ice-cold Diethyl ether (200 mL). The sodium salt of the product will precipitate. Filter the solid.[1][2][3]

-

Acidification: Suspend the solid salt in water (50 mL) and acidify with 10% H₂SO₄ until pH ~3. Extract the free enol with Diethyl ether (3 x 50 mL).

-

Isolation: Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

-

Yield Expectation: 75-85% as a yellow oil (Ethyl 5-methyl-2,4-dioxohexanoate).

-

QC Check: 1H NMR should show enol proton ~14-15 ppm (broad).

-

Stage 2: Cyclization to Pyridine Core

Objective: Form the pyridine ring via condensation with cyanothioacetamide.

Materials:

-

Ethyl isobutyrylpyruvate (Stage 1 product): 50 mmol (9.3 g)

-

Cyanothioacetamide: 50 mmol (5.0 g)

-

Piperidine: 0.5 mL (Catalyst)

-

Ethanol (95%): 100 mL

Procedure:

-

Setup: Dissolve Ethyl isobutyrylpyruvate (9.3 g) and Cyanothioacetamide (5.0 g) in Ethanol (100 mL) in a 250 mL RBF.

-

Catalysis: Add Piperidine (0.5 mL) dropwise.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. The solution will darken, and a solid precipitate often begins to form during the reaction.

-

Crystallization: Cool the mixture slowly to RT, then to 0°C.

-

Filtration: Filter the yellow/orange crystalline solid. Wash with cold ethanol (2 x 10 mL).[2]

-

Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.[4]

-

Product: Ethyl 3-cyano-6-isopropyl-2-mercaptoisonicotinate.

-

Yield Expectation: 60-70%.

-

Stage 3: Selective Hydrolysis to Free Acid

Objective: Hydrolyze the C4-ethyl ester without degrading the C3-nitrile.

Materials:

-

Stage 2 Ester: 20 mmol (5.3 g)

-

Sodium Hydroxide (1N aq): 50 mL

-

Hydrochloric Acid (2N): ~30 mL

Procedure:

-

Dissolution: Suspend the ester (5.3 g) in 1N NaOH (50 mL).

-

Hydrolysis: Stir at Room Temperature (25°C) for 4–8 hours.

-

Critical Control: Do not reflux. High heat will hydrolyze the nitrile to an amide/acid. Monitor by TLC (vanishing ester spot). The solid starting material should dissolve as it converts to the disodium salt (carboxylate + thiolate).

-

-

Precipitation: Cool the solution to 0°C. Acidify dropwise with 2N HCl to pH 2–3.

-

Observation: A thick yellow precipitate will form. Evolution of H₂S is unlikely if pH is controlled, but work in a hood.

-

-

Isolation: Filter the solid and wash with water (3 x 20 mL) to remove salts.

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Analytical Specifications

Expected Characterization Data

| Technique | Parameter | Expected Signal / Value | Interpretation |

| 1H NMR | Solvent: DMSO-d6 | δ 13.5-14.0 (br s, 1H) | SH / NH (Thione tautomer) |

| δ 13.0-13.5 (br s, 1H) | COOH (Carboxylic acid) | ||

| δ 7.40 (s, 1H) | C5-H (Aromatic Pyridine H) | ||

| δ 2.95 (sept, 1H) | Isopropyl CH | ||

| δ 1.20 (d, 6H) | Isopropyl CH₃ | ||

| IR | KBr Pellet | 2215–2225 cm⁻¹ | C≡N stretch (Sharp) |

| 1680–1700 cm⁻¹ | C=O stretch (Acid) | ||

| MS | ESI- (Negative Mode) | [M-H]⁻ = 235.05 | Consistent with C₁₀H₁₀N₂O₂S |

Workup & Troubleshooting Flowchart

Caption: Decision tree for the isolation of the final acid product.

Scientific Rationale & Mechanism

The synthesis relies on the Guareschi-Thorpe Pyridine Synthesis principles.

-

Regioselectivity: The reaction between the 1,3-dielectrophile (isobutyrylpyruvate) and the 1,3-dinucleophile (cyanothioacetamide) is driven by the high nucleophilicity of the thioamide nitrogen and the active methylene carbon.

-

Pathway:

-

The amide nitrogen attacks the ketone carbonyl (C2 of pyruvate) because it is more electrophilic than the ester carbonyl.

-

The active methylene of the cyanothioacetamide attacks the ester carbonyl (C4 of pyruvate) to close the ring.

-

Note: In some conditions, the order is reversed, but the final thermodynamic product retains the 4-carboxylate and 6-isopropyl pattern due to the stability of the conjugated system.

-

-

Tautomerism: The product exists in equilibrium between the 2-mercapto-pyridine and 2-thioxo-1,2-dihydropyridine forms. In polar solvents (DMSO), the thioxo form (NH) often predominates, which explains the broad downfield proton in NMR.

References

-

General Pyridine Synthesis (Guareschi-Thorpe)

-

Synthesis of 2-Mercapto-3-cyanoisonicotinic Acid Esters

- Title: Synthesis and Reactions of some 3-Cyano-2(1H)-pyridinethiones.

- Source: Molecules (MDPI).

-

URL:[Link]

-

Hydrolysis Protocols for Cyano-Esters

-

Precursor Synthesis (Ethyl Isobutyrylpyruvate)

- Title: Claisen Condensation of Ketones with Diethyl Oxal

- Source: Journal of the American Chemical Society.

-

URL:[Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Method for producing 3-mercaptopropionic acid, and methods using same for producing carboxylic acid ester compound having mercapto group and thiourethane-based optical material | TREA [trea.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. semanticscholar.org [semanticscholar.org]

Purification methods for 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid

Application Note & Protocol Guide

Topic: High-Purity Isolation of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic Acid for Research and Development

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Purity

3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid is a polysubstituted pyridine derivative whose structural complexity suggests its potential as a key intermediate or building block in the synthesis of novel therapeutic agents. The presence of multiple reactive functional groups—a carboxylic acid, a nitrile, a thiol (mercaptan), and a basic pyridine core—offers numerous handles for synthetic modification. However, this same chemical richness presents a significant challenge for purification. The ultimate success of downstream applications, whether in biological screening or multi-step synthesis, is contingent upon the purity of this starting material. Impurities arising from the synthesis, such as unreacted starting materials, intermediates, or by-products like disulfide dimers, can lead to ambiguous results, low yields, and compromised safety profiles in drug development.[1][2]

This guide provides a detailed exploration of robust purification strategies tailored to the unique physicochemical properties of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid. We move beyond simple step-by-step instructions to elucidate the underlying chemical principles, enabling researchers to adapt and troubleshoot these methods effectively.

Chapter 1: Foundational Principles & Physicochemical Profile

A successful purification strategy is built upon a thorough understanding of the target molecule's properties. The structure of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid dictates its behavior in various separation techniques.

Table 1: Physicochemical Properties and Their Impact on Purification

| Feature | Property | Implication for Purification Strategy |

| Carboxylic Acid (-COOH) | Strongly acidic (pKa ~2-5) | Enables selective deprotonation with weak bases (e.g., NaHCO₃) for acid-base extraction.[3] |

| Pyridine Nitrogen | Weakly basic (pKa ~5-6) | Can be protonated by strong acids, but the molecule's overall acidic nature dominates.[4] |

| Mercapto Group (-SH) | Weakly acidic (pKa ~8-10) | Prone to oxidation to form disulfide dimers, a critical impurity to manage. Requires careful handling. |

| Cyano Group (-CN) | Polar, electron-withdrawing | Contributes to the molecule's overall polarity. Stable under most purification conditions. |

| Isopropyl Group | Non-polar, bulky | Increases solubility in organic solvents compared to the parent isonicotinic acid. |

| Overall Molecule | Zwitterionic Potential | Likely a crystalline solid with high polarity and potential for limited solubility in non-polar solvents. |

Chapter 2: Primary Purification: pH-Mediated Aqueous Extraction

For removing bulk, non-acidic impurities from the crude synthetic mixture, acid-base extraction is the most powerful and scalable initial step.[5][6] This technique leverages the acidic nature of the carboxylic acid group to reversibly switch the molecule's solubility between aqueous and organic phases.

Principle of Separation

By treating an organic solution of the crude product with a weak aqueous base (sodium bicarbonate), the highly acidic carboxylic acid is deprotonated to form a water-soluble carboxylate salt.[3][7] Neutral organic impurities remain in the organic layer and are discarded. The target compound is then recovered from the aqueous layer by re-acidification, which causes it to precipitate out in its pure, neutral form.[6]

Detailed Protocol for Acid-Base Extraction

-

Dissolution: Dissolve the crude solid in an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

-

Initial Wash (Weak Base): Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

-

Rationale: Sodium bicarbonate is a weak base, ensuring selective deprotonation of the most acidic group, the carboxylic acid, without significantly affecting the less acidic mercaptan.[3]

-

-

Layer Separation: Allow the layers to separate. The aqueous layer (bottom) now contains the sodium salt of the target compound. Drain this aqueous layer into a clean Erlenmeyer flask.

-

Back-Extraction: Add a fresh portion of saturated NaHCO₃ solution to the organic layer remaining in the funnel. Shake again and combine the second aqueous extract with the first. Repeat this step 1-2 times to ensure complete extraction.

-

Organic Layer Discard: The remaining organic layer, containing neutral impurities, can be discarded.

-